ALW-II-49-7

Description

Properties

Molecular Formula |

C21H17F3N4O2 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

5-[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]anilino]pyridine-3-carboxamide |

InChI |

InChI=1S/C21H17F3N4O2/c1-12-5-6-13(8-18(12)27-17-7-14(19(25)29)10-26-11-17)20(30)28-16-4-2-3-15(9-16)21(22,23)24/h2-11,27H,1H3,(H2,25,29)(H,28,30) |

InChI Key |

SAAYRHKJHDIDPH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ALWII497; ALW II 49 7; ALW-II-49-7 |

Origin of Product |

United States |

Foundational & Exploratory

ALW-II-49-7: A Selective EphB2 Kinase Inhibitor for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of ALW-II-49-7, a potent and selective small molecule inhibitor of the EphB2 receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EphB2 signaling pathway.

Introduction

The Ephrin (Eph) receptors represent the largest family of receptor tyrosine kinases (RTKs) and play crucial roles in a myriad of physiological and pathological processes, including axon guidance, synaptic plasticity, tissue development, and cancer. The EphB2 receptor, in particular, has emerged as a significant target in oncology due to its multifaceted role in tumor progression, angiogenesis, and metastasis.[1][2] this compound has been identified as a selective inhibitor of EphB2 kinase activity, offering a valuable tool for dissecting EphB2 signaling and a potential starting point for the development of novel cancer therapeutics.[3][4]

This compound: Potency and Selectivity

This compound demonstrates potent inhibition of EphB2 in cellular assays, with a reported half-maximal effective concentration (EC50) of 40 nM.[3][5][6][7] Its selectivity has been profiled against a panel of kinases, revealing a primary affinity for the Eph receptor family while also exhibiting activity against a limited number of other kinases.

Table 1: In Vitro Potency of this compound against EphB2

| Assay Type | Cell Line | Parameter | Value |

| Cellular | Not Specified | EC50 | 40 nM |

Data sourced from multiple references.[3][5][6][7]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| EphB2 | ~100 - 200 |

| EphA2 | ~100 - 200 |

| EphA4 | ~100 - 200 |

| EphA8 | ~100 - 200 |

| EphB4 | ~100 - 200 |

| EphA3 | ~500 |

| EphA5 | ~500 |

| EphB3 | ~500 |

| EphA1 | >8000 |

| EphA6 | >8000 |

| EphA7 | >8000 |

| EphB1 | >8000 |

| b-raf | Data not available |

| CSF1R | Data not available |

| DDR1 | 12.4 |

| DDR2 | 18.6 |

| Frk | Data not available |

| Kit | Data not available |

| Lck | Data not available |

| p38α | Data not available |

| p38β | Data not available |

| PDGFRα | Data not available |

| PDGFRβ | Data not available |

| Raf1 | Data not available |

This table summarizes available data on the kinase selectivity of this compound. It is important to note that IC50 values can vary depending on the assay conditions.[8][9]

Experimental Protocols

Cellular EphB2 Autophosphorylation Assay (Western Blot)

This protocol describes the methodology to assess the inhibitory effect of this compound on EphB2 autophosphorylation in a cellular context.[8]

1. Cell Culture and Treatment:

- Culture U87 glioblastoma cells, or another suitable cell line endogenously expressing EphB2, in appropriate media until they reach 80-90% confluency.

- Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor phosphorylation.

- Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.[3][5]

- Stimulate the cells with pre-clustered ephrin-B1-Fc (e.g., 1 µg/mL) for 20-30 minutes at 37°C to induce EphB2 autophosphorylation.

2. Cell Lysis:

- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. Immunoprecipitation:

- Incubate 500 µg to 1 mg of total protein lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.[1][10]

- Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.[1][10]

- Wash the beads three to five times with ice-cold lysis buffer.

4. Western Blotting:

- Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

- Incubate the membrane with a primary antibody against phosphotyrosine (pTyr) overnight at 4°C.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

- To confirm equal loading, strip the membrane and re-probe with an anti-EphB2 antibody.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on recombinant EphB2 kinase.

1. Reaction Setup:

- Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

- In a 96-well plate, add recombinant human EphB2 kinase domain.

- Add varying concentrations of this compound or vehicle control.

- Add a suitable peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1).

2. Kinase Reaction:

- Initiate the kinase reaction by adding ATP (at a concentration close to the Km for EphB2, if known).

- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

3. Detection:

- Stop the reaction (e.g., by adding EDTA).

- Detect substrate phosphorylation using a suitable method, such as:

- Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

- Luminescence-based Assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.

- Fluorescence-based Assay: Employing a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.

4. Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of this compound.

- Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approach to its characterization, the following diagrams are provided.

References

- 1. ulab360.com [ulab360.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ephrin Receptor | TargetMol [targetmol.com]

- 6. This compound (PD004842, SAAYRHKJHDIDPH-UHFFFAOYSA-N) [probes-drugs.org]

- 7. abmole.com [abmole.com]

- 8. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound|Cas# 1135219-23-6 [glpbio.cn]

- 10. ulab360.com [ulab360.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

In-Depth Technical Guide to ALW-II-49-7: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of ALW-II-49-7, a selective inhibitor of the EphB2 receptor tyrosine kinase. This document details the compound's mechanism of action, summarizes its quantitative biological data, and provides detailed experimental protocols for its synthesis and key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its therapeutic potential and research applications.

Discovery and Mechanism of Action

This compound was identified through the screening of a rationally designed, kinase-directed combinatorial library. It is a potent and selective, cell-permeable inhibitor of the EphB2 receptor tyrosine kinase, with a cellular EC50 of 40 nM.[1] The Eph (erythropoietin-producing hepatocellular) receptors are the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play crucial roles in a variety of physiological and pathological processes, including axon guidance, tissue development, and cancer.[2][3]

The mechanism of action of this compound involves binding to the inactive 'DFG-out' conformation of the kinase domain.[4][5] This mode of binding is characteristic of type II kinase inhibitors, which stabilize an inactive state of the enzyme, thereby preventing its catalytic activity. Crystallographic studies of this compound in complex with the EphA7 kinase domain have provided valuable structural insights into its binding mode, which can inform the design of second-generation inhibitors with improved selectivity and potency.[4]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Potency of this compound against EphB2

| Assay Type | Cell Line | Parameter | Value |

| Cellular Activity | - | EC50 | 40 nM |

Data sourced from MedchemExpress.[1]

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target |

| b-raf |

| CSF1R |

| DDR1 |

| DDR2 |

| EphA2 |

| EphA5 |

| EphA8 |

| EphB1 |

| EphB2 |

| EphB3 |

| Frk |

| Kit |

| Lck |

| p38a |

| p38b |

| PDGFRa |

| PDGFRb |

| Raf1 |

This table lists the kinases to which this compound has shown binding activity.[1]

Synthesis of this compound

This compound, with the chemical name N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide, was synthesized as part of a solution-phase combinatorial library. The general synthesis approach involves the coupling of diverse heterocyclic "head" motifs with distinct linker-tail motifs. The synthesis of this compound specifically utilizes an amide-bond forming chemistry.

General Synthetic Scheme

The synthesis of this compound involves a two-step process:

-

Amide bond formation: Reaction of 3-amino-4-methylphenol with 3-(trifluoromethyl)benzoyl chloride to form an intermediate benzamide.

-

Second amide bond formation: Coupling of the intermediate with nicotinoyl chloride to yield the final product, this compound.

While a detailed, step-by-step protocol from a primary source is not publicly available, the following represents a plausible synthetic route based on standard organic chemistry principles for amide bond formation.

Postulated Experimental Protocol

Step 1: Synthesis of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzamide

-

To a stirred solution of 3-amino-4-methylphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.05 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzamide.

Step 2: Synthesis of N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide (this compound)

-

To a stirred solution of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzamide (1.0 eq) in a suitable aprotic solvent (e.g., pyridine or dichloromethane with a base like triethylamine), add nicotinoyl chloride (1.1 eq) at 0 °C.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

-

Work up the reaction as described in Step 1.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

Note: This is a representative protocol and may require optimization of reaction conditions, solvents, and purification methods.

Experimental Protocols for Biological Assays

Inhibition of EphB2 Tyrosine Kinase Activity in U87 Glioblastoma Cells

This protocol is based on the methodology described for evaluating the cellular activity of this compound.[4]

-

Cell Culture: Culture U87 glioblastoma cells in appropriate media and conditions until they reach the desired confluence.

-

Treatment: Treat the U87 cells with varying concentrations of this compound (e.g., 0.01-10 μM) for 1 hour.

-

Stimulation: In the presence of this compound, stimulate the cells with ephrinB1 (e.g., 2 μg/mL) to induce EphB2 phosphorylation. A control group without this compound treatment should be included.

-

Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.

-

Immunoprecipitation: Immunoprecipitate EphB2 from the total cell lysates using an anti-EphB2 antibody.

-

Western Blotting:

-

Analyze the immunoprecipitated EphB2 by Western blot using an anti-phosphotyrosine antibody to detect the level of EphB2 phosphorylation.

-

Reprobe the same blot with an anti-EphB2 antibody to ensure equal loading of the protein in all samples.

-

-

Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of EphB2 phosphorylation by this compound and calculate the EC50 value.

Visualizations

EphB2 Signaling Pathway and Inhibition by this compound

Caption: EphB2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Evaluating this compound Activity

Caption: Workflow for assessing this compound's inhibition of EphB2.

Conclusion

This compound is a valuable research tool for studying the biological roles of the EphB2 receptor. Its selectivity and cell permeability make it suitable for in vitro studies aimed at dissecting the EphB2 signaling cascade and its downstream effects on cellular processes such as proliferation and migration. The structural information available for its complex with an Eph kinase domain provides a solid foundation for the structure-based design of next-generation inhibitors with potentially enhanced therapeutic properties. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies of Eph receptor biology and as a starting point for the development of novel therapeutics targeting EphB2-driven pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]

- 3. Dissociation of EphB2 signaling pathways mediating progenitor cell proliferation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structural analysis of Eph receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

structure and chemical properties of ALW-II-49-7

An In-depth Technical Guide on the Structure, Chemical Properties, and Biological Activity of the Kinase Inhibitor ALW-II-49-7.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a potent and selective, ATP-competitive, type II kinase inhibitor. It has garnered significant interest within the research community for its marked inhibitory activity against several receptor tyrosine kinases implicated in cancer and other diseases. This document provides a comprehensive overview of the chemical structure, properties, biological targets, and associated signaling pathways of this compound, intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

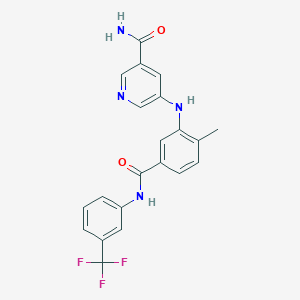

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex aromatic structure. Its systematic chemical name is 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide | [1] |

| Molecular Formula | C₂₁H₁₇F₃N₄O₂ | [2][3] |

| Molecular Weight | 414.38 g/mol | [2][3] |

| CAS Number | 1135219-23-6 | [3] |

| SMILES | Cc1ccc(cc1NC2=CN=C(C=C2)C(=O)N)C(=O)Nc3cccc(c3)C(F)(F)F | [1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [2][3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [3] |

Biological Activity and Target Profile

This compound is a multi-targeted kinase inhibitor, demonstrating potent activity against Ephrin receptors and Discoidin Domain Receptors.

Primary Targets and In Vitro Potency

The primary biological targets of this compound are EphB2, DDR1, and DDR2. Its inhibitory activity has been quantified in various cellular and biochemical assays.

Table 2: In Vitro Inhibitory Activity of this compound against Primary Targets

| Target | Assay Type | Potency | Reference |

| EphB2 | Cellular Assay (ephrinB1-induced autophosphorylation in U87 cells) | EC₅₀ = 40 nM | [2][3] |

| DDR1 | Biochemical Kinase Assay | IC₅₀ = 12.4 nM | [4] |

| DDR2 | Biochemical Kinase Assay | IC₅₀ = 18.6 nM | [4] |

Kinase Selectivity Profile

This compound exhibits a degree of selectivity, though it is known to inhibit other kinases at higher concentrations. A KinomeScan analysis revealed binding to a set of kinases including, but not limited to, RAF1, LYN, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, and PDGFRβ[1][5].

Mechanism of Action

This compound functions as a type II kinase inhibitor . This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase domain. In this conformation, the conserved Asp-Phe-Gly (DFG) motif is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the inhibitor. This mechanism contributes to its selectivity and potency. The co-crystal structure of this compound in complex with the EphA7 kinase domain (PDB code: 3dko) confirms this binding mode[6].

Signaling Pathways

By inhibiting its primary targets, this compound modulates several downstream signaling pathways crucial for cell proliferation, migration, and survival.

EphB2 Signaling

Inhibition of EphB2 by this compound can impact cancer cell biology through the modulation of pathways including the Abl-cyclin D1 and PI3K/Akt signaling cascades.

Caption: this compound inhibits EphB2, affecting downstream pathways.

DDR1/DDR2 Signaling

The inhibition of DDR1 and DDR2 by this compound can disrupt collagen-mediated signaling, which is pertinent in cancer and fibrotic diseases. Key downstream pathways include the MAPK/ERK and PI3K/Akt cascades.

Caption: this compound disrupts collagen-induced DDR1/2 signaling.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific kinase assays for this compound are not extensively detailed in publicly available literature. However, based on published studies, the following outlines the general methodologies employed.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, its structure suggests a multi-step synthesis involving the coupling of substituted aniline and pyridine fragments, likely through amide bond formation and potentially palladium-catalyzed cross-coupling reactions.

EphB2 Inhibition Assay in U87 Glioblastoma Cells

This cellular assay is designed to measure the ability of this compound to inhibit the ligand-induced autophosphorylation of endogenous EphB2.

Principle: U87 glioblastoma cells, which endogenously express EphB2, are treated with this compound followed by stimulation with the EphB2 ligand, ephrin-B1. The phosphorylation status of EphB2 is then assessed by immunoprecipitation and Western blotting.

Materials:

-

U87 glioblastoma cells

-

This compound

-

Recombinant ephrin-B1-Fc

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-EphB2 antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody

-

Anti-EphB2 antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture: Culture U87 cells to approximately 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal receptor tyrosine kinase activity.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01-10 µM) or vehicle control (DMSO) for 1 hour.

-

Ligand Stimulation: Stimulate the cells with ephrin-B1-Fc (e.g., 2 µg/mL) for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Wash the cells with cold PBS and lyse with ice-cold lysis buffer.

-

Immunoprecipitation:

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with an anti-EphB2 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphB2.

-

Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading.

-

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of EphB2 phosphorylation by this compound and calculate the EC₅₀ value.

Caption: Workflow for assessing EphB2 inhibition by this compound.

In Vitro Kinase Assays for DDR1 and DDR2

Biochemical kinase assays are used to determine the direct inhibitory effect of this compound on the enzymatic activity of DDR1 and DDR2. Commercially available platforms such as LanthaScreen® (Thermo Fisher Scientific) or ADP-Glo™ (Promega) are commonly used for this purpose.

General Principle (LanthaScreen® Eu Kinase Binding Assay): This is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket of the kinase. When both are bound, FRET occurs. This compound competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal.

General Principle (ADP-Glo™ Kinase Assay): This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is performed in the presence of ATP and a suitable substrate. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal. The amount of light produced is proportional to the kinase activity. This compound will reduce the amount of ADP produced, resulting in a lower luminescent signal.

A detailed, step-by-step protocol would be specific to the chosen assay platform and should be followed according to the manufacturer's instructions.

Conclusion

This compound is a valuable research tool for investigating the roles of EphB2, DDR1, and DDR2 in various physiological and pathological processes. Its characterization as a type II inhibitor provides a basis for the structure-guided design of next-generation inhibitors with improved selectivity and potency. The information compiled in this guide is intended to facilitate further research into the therapeutic potential of targeting these kinases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

ALW-II-49-7: A Comprehensive Technical Guide to Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-49-7 is a potent, type-II ATP-competitive inhibitor primarily targeting the Ephrin (Eph) receptor tyrosine kinase family, with a particular selectivity for EphB2.[1][2][3] This document provides an in-depth technical overview of the target profile and kinase selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Target Profile and Kinase Selectivity

This compound was identified from a rationally designed kinase-directed library and has been characterized as a pan-Eph kinase inhibitor, though it exhibits varying affinities across the Eph receptor family.[2] Its primary target is EphB2, for which it demonstrates a cellular EC50 of 40 nM.[1][3][4]

Quantitative Kinase Inhibition Data

The following tables summarize the known quantitative inhibition data for this compound against a panel of kinases.

Table 1: Inhibition of Eph Family Kinases by this compound

| Kinase | Inhibition Parameter | Value (nM) | Notes |

| EphB2 | EC50 (cellular) | 40 | Inhibition of ephrin-B1-induced autophosphorylation in U87 cells.[1][2][3] |

| EphA2, EphA4, EphA8, EphB2, EphB4 | Kd | 100 - 200 | Dissociation constants. |

| EphA3, EphA5, EphB3 | Kd | ~500 | Dissociation constants. |

| EphA6, EphA7, EphB1 | Kd | >8000 | Not significantly inhibited.[2] |

Table 2: Selectivity Profile of this compound Against Other Kinases

This compound exhibits inhibitory activity against a range of other tyrosine and serine/threonine kinases.[1][2][5]

| Kinase | Family |

| b-Raf | Serine/Threonine Kinase |

| CSF1R | Tyrosine Kinase |

| DDR1 | Tyrosine Kinase |

| DDR2 | Tyrosine Kinase |

| Frk | Tyrosine Kinase |

| Kit | Tyrosine Kinase |

| Lck | Tyrosine Kinase |

| p38α | Serine/Threonine Kinase |

| p38β | Serine/Threonine Kinase |

| PDGFRα | Tyrosine Kinase |

| PDGFRβ | Tyrosine Kinase |

| Raf1 | Serine/Threonine Kinase |

Note: Specific IC50 or Kd values for many of these off-targets are not consistently reported in the public domain. The interaction indicates that this compound is not entirely specific to the Eph family.

Signaling Pathways

EphB2 Signaling Pathway

EphB2 is a receptor tyrosine kinase that, upon binding to its ephrin-B ligand, initiates bidirectional signaling. The forward signaling in the EphB2-expressing cell plays a crucial role in various cellular processes, including axon guidance, synapse formation, and cell migration.[6][7][8] Downstream signaling cascades can involve the activation of Src family kinases, MAP kinases, PI3K, and small GTPases.[6]

Caption: EphB2 forward signaling pathway and the inhibitory action of this compound.

Key Off-Target Signaling Pathways

This compound's interaction with kinases such as c-Kit and PDGFR suggests potential modulation of other important signaling pathways involved in cell proliferation, differentiation, and survival.

Caption: Overview of c-Kit and PDGFR signaling pathways potentially affected by this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro kinase inhibitory activity of this compound. Specific conditions such as buffer composition, and substrate and enzyme concentrations should be optimized for each kinase.

-

Reagents and Materials:

-

Recombinant Kinase (e.g., EphB2, c-Kit, PDGFR)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at or near the Km for each kinase)

-

Kinase Substrate (peptide or protein)

-

This compound (serially diluted in DMSO)

-

Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add a fixed amount of the recombinant kinase to each well of the assay plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA for ADP-Glo™).

-

Add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay: Inhibition of EphB2 Autophosphorylation in U87 Glioblastoma Cells

This protocol describes a Western blot-based assay to measure the inhibition of ligand-induced EphB2 autophosphorylation in a cellular context.[2]

-

Cell Culture and Treatment:

-

Culture U87 glioblastoma cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.

-

Starve the cells in serum-free media for 4-6 hours prior to treatment.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01-10 µM) or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with ephrin-B1-Fc (e.g., 1 µg/mL) for 15-30 minutes to induce EphB2 phosphorylation.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation (Optional, for enhanced signal):

-

Incubate a portion of the cell lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (or the entire immunoprecipitate) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-EphB2 (p-EphB2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total EphB2 to confirm equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-EphB2 and total EphB2.

-

Normalize the p-EphB2 signal to the total EphB2 signal.

-

Calculate the percent inhibition of EphB2 phosphorylation for each this compound concentration relative to the stimulated control.

-

Determine the EC50 value from the dose-response curve.

-

Caption: Experimental workflow for determining the cellular inhibition of EphB2 phosphorylation.

References

- 1. sinobiological.com [sinobiological.com]

- 2. researchgate.net [researchgate.net]

- 3. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]

- 7. Dissociation of EphB2 signaling pathways mediating progenitor cell proliferation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sapient.bio [sapient.bio]

Investigating the Function of DDR1 and DDR2 with ALW-II-49-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptors, DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by collagen, a major component of the extracellular matrix.[1] Unlike other RTKs that are typically activated by soluble growth factors, DDRs play a crucial role in mediating cell-matrix interactions, influencing a wide range of cellular processes including proliferation, differentiation, adhesion, migration, and matrix remodeling.[1] Dysregulation of DDR1 and DDR2 signaling has been implicated in the progression of various diseases, including fibrosis, atherosclerosis, and numerous cancers.[2] This has positioned them as attractive therapeutic targets for drug development.

ALW-II-49-7 is a small molecule inhibitor that has been identified to potently inhibit the kinase activity of DDR1 and DDR2. While initially characterized as a selective EphB2 kinase inhibitor, further studies have revealed its activity against a broader range of kinases, including DDR1 and DDR2.[3][4] This technical guide provides an in-depth overview of the function of DDR1 and DDR2 and the use of this compound as a chemical probe to investigate their signaling pathways. This document outlines key quantitative data, detailed experimental protocols for assessing inhibitor activity, and visual representations of the associated signaling cascades.

Data Presentation

The inhibitory activity of this compound against DDR1 and DDR2 has been quantified, demonstrating potent inhibition of both receptors. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Target | Inhibitor | IC50 (nM) |

| DDR1 | This compound | 12.4 |

| DDR2 | This compound | 18.6 |

Caption: In vitro inhibitory activity of this compound against DDR1 and DDR2 kinases.

Furthermore, the selectivity profile of this compound has been characterized against a panel of kinases, revealing its multi-targeted nature. While it potently inhibits DDR1 and DDR2, it also shows activity against other kinases.

| Kinase Family | Inhibited Kinases |

| Ephrin Receptors | EphB2 (EC50 = 40 nM in cell) |

| Other Kinases | b-raf, CSF1R, Kit, Lck, PDGFRα, PDGFRβ, Raf1 |

Caption: Broader kinase selectivity profile of this compound.

Experimental Protocols

To investigate the function of DDR1 and DDR2 and the inhibitory effect of this compound, a combination of in vitro and cell-based assays can be employed.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (for DDR1 and DDR2)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

-

Materials:

-

Recombinant active DDR1 or DDR2 kinase

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

This compound (or other inhibitors)

-

Phosphocellulose P81 paper

-

1% Phosphoric acid solution

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of this compound in the kinase assay buffer.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

-

2. LanthaScreen™ Eu Kinase Binding Assay (FRET-based)

This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor.

-

Materials:

-

Recombinant DDR1 or DDR2 kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase Tracer

-

Kinase Buffer

-

This compound (or other inhibitors)

-

-

Procedure:

-

In a microplate, combine the kinase, Eu-labeled antibody, and varying concentrations of this compound.

-

Add the fluorescently labeled kinase tracer to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

Measure the FRET signal using a fluorescence plate reader.

-

A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell-Based Assays

1. Collagen-Induced DDR1/DDR2 Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the collagen-induced autophosphorylation of DDR1 or DDR2 in a cellular context.

-

Materials:

-

Cells expressing DDR1 or DDR2 (e.g., HEK293T, U2OS)

-

Collagen Type I

-

This compound

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-DDR1 (Tyr792), anti-phospho-DDR2 (Tyr740), anti-DDR1, anti-DDR2, anti-GAPDH (loading control)

-

Western blot reagents and equipment

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for several hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for the desired time (e.g., 90 minutes).

-

Lyse the cells and collect the protein lysates.

-

Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated DDR1/DDR2 and total DDR1/DDR2.

-

Quantify the band intensities to determine the effect of this compound on collagen-induced phosphorylation.

-

2. Downstream Signaling Pathway Analysis

This assay investigates the effect of this compound on the activation of downstream signaling molecules following DDR1/DDR2 activation.

-

Materials:

-

Same as the phosphorylation assay.

-

Antibodies against key downstream signaling proteins (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-Erk1/2, anti-Erk1/2).

-

-

Procedure:

-

Follow the same procedure as the phosphorylation assay (steps 1-5).

-

Perform Western blotting using antibodies against phosphorylated and total forms of downstream signaling proteins like Akt and Erk1/2.

-

Analyze the changes in the phosphorylation status of these proteins to understand how this compound modulates DDR1/DDR2-mediated signaling.

-

Mandatory Visualization

DDR1 Signaling Pathway

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

DDR2 Signaling Pathway

Caption: DDR2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Investigating this compound Inhibition

Caption: Experimental Workflow for Characterizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads [bio-protocol.org]

ALW-II-49-7: A Technical Guide for Cancer and Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-49-7 is a potent and selective small molecule inhibitor of the Ephrin receptor tyrosine kinase family, with a primary focus on EphB2.[1][2] The Eph receptors and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in a wide array of physiological and pathological processes, including developmental biology, tissue homeostasis, cancer progression, and fibrotic diseases.[3][4] Dysregulation of Eph receptor signaling has been implicated in the pathogenesis of various cancers and is emerging as a key player in the complex mechanisms underlying tissue fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in both oncology and fibrosis research, complete with detailed experimental protocols and pathway visualizations.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | N-(5-((5-carbamoyl-3-pyridinyl)amino)-2-methylphenyl)-3-(trifluoromethyl)benzamide | [5] |

| CAS Number | 1135219-23-6 | [2] |

| Molecular Formula | C21H17F3N4O2 | [2] |

| Molecular Weight | 414.38 g/mol | [2] |

Mechanism of Action

This compound functions as a Type II kinase inhibitor, targeting the "DFG-out" conformation of the kinase domain. This mechanism involves binding to the ATP-binding site and a hydrophobic pocket created by the outward flip of the Aspartate-Phenylalanine-Glycine (DFG) motif, a characteristic of this class of inhibitors.[6] This mode of inhibition provides a degree of selectivity for its target kinases.

Quantitative Data: Kinase Selectivity Profile

This compound exhibits high affinity for EphB2, with a cellular EC50 of 40 nM.[1][2] Its selectivity has been profiled against a panel of kinases, demonstrating significant binding to several other Eph receptors and a limited number of other tyrosine and serine/threonine kinases.

| Target Kinase | Activity/Binding | Reference |

| EphB2 | EC50 = 40 nM (cellular) | [1][2] |

| EphA2 | Binding Affinity | [2] |

| EphA5 | Binding Affinity | [2] |

| EphA8 | Binding Affinity | [2] |

| EphB1 | Binding Affinity | [2] |

| EphB3 | Binding Affinity | [2] |

| b-raf | Binding Affinity | [2] |

| CSF1R | Binding Affinity | [2] |

| DDR1 | IC50 = 12.4 nM | [5] |

| DDR2 | IC50 = 18.6 nM | [5] |

| Frk | Binding Affinity | [2] |

| Kit | Binding Affinity | [2] |

| Lck | Binding Affinity | [2] |

| p38α | Binding Affinity | [2] |

| p38β | Binding Affinity | [2] |

| PDGFRα | Binding Affinity | [2] |

| PDGFRβ | Binding Affinity | [2] |

| Raf1 | IC50 = 22 nM | [5] |

Application in Cancer Research

The overexpression and dysregulation of Eph receptors are frequently observed in various malignancies, contributing to tumor growth, invasion, metastasis, and angiogenesis.[2][7] this compound, as a potent EphB2 inhibitor, presents a valuable tool for investigating the role of this receptor in cancer biology and as a potential therapeutic agent.

EphB2 Signaling in Cancer

EphB2 signaling in cancer is complex and context-dependent, with reports of both tumor-promoting and suppressing functions.[2][7] Downstream signaling cascades often involve the activation of key oncogenic pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and motility.[7]

Caption: EphB2 signaling pathway in cancer.

Experimental Workflow: Assessing this compound Efficacy in Cancer Cell Lines

Caption: Experimental workflow for evaluating this compound in cancer cells.

Application in Fibrosis Research

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. Emerging evidence implicates Eph/ephrin signaling in the pathogenesis of fibrosis in various organs, including the skin, lung, liver, and heart.[1][7][8] Specifically, the EphrinB2/EphB2 axis has been shown to play a pro-fibrotic role by promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production.[1][9]

EphB2 Signaling in Fibrosis

In the context of fibrosis, EphB2 signaling often intersects with the transforming growth factor-beta (TGF-β) pathway, a master regulator of fibrogenesis.[8][9][10] TGF-β can induce the expression of EphB2, and in turn, EphB2 signaling can amplify pro-fibrotic responses through downstream mediators like STAT3 and the canonical Smad pathway.[9][10]

Caption: Proposed EphB2 signaling in fibrosis.

Experimental Workflow: Investigating this compound in a Fibrosis Model

Caption: Workflow for this compound in an in vitro fibrosis model.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., U87 glioblastoma)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[13]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Immunoprecipitation and Western Blot for EphB2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EphB2 phosphorylation.

Materials:

-

Cell line expressing EphB2 (e.g., U87 glioblastoma)

-

This compound

-

Ephrin-B1/Fc chimera (for stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EphB2 antibody for immunoprecipitation[15]

-

Protein A/G agarose beads

-

Anti-phosphotyrosine antibody for Western blotting

-

Anti-EphB2 antibody for Western blotting (loading control)

-

SDS-PAGE gels and transfer system

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat with this compound at various concentrations for 1 hour, followed by stimulation with ephrin-B1/Fc for 15-30 minutes.[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-EphB2 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

-

Elution and Electrophoresis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting:

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with the anti-phosphotyrosine primary antibody overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Re-probing: Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading of the immunoprecipitated protein.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of EphB2 signaling in both cancer and fibrosis. Its selectivity and potency make it suitable for in vitro studies aimed at understanding disease mechanisms and for the initial stages of drug discovery. The provided protocols and pathway diagrams offer a framework for researchers to design and execute experiments to explore the therapeutic potential of targeting the EphB2 receptor in these debilitating diseases. Further in vivo studies are warranted to validate the efficacy of this compound in preclinical models of cancer and fibrosis.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ADAM10-mediated ephrin-B2 shedding promotes myofibroblast activation and organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eph Receptors and Ephrins in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graylab.stanford.edu [graylab.stanford.edu]

- 6. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ephrins and Eph Receptor Signaling in Tissue Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EphrinB2 Ameliorates Renal Fibrosis by Inhibiting the TGF-β/Smad3 Signaling Pathway and the Inflammation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mediartx.com [mediartx.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. EphB2 Antibody | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pathophysiology of Diseases Involving EphB2

Abstract

The EphB2 receptor, a member of the largest family of receptor tyrosine kinases (RTKs), and its ephrin-B ligands are crucial regulators of cell-cell communication, orchestrating a wide array of developmental processes, particularly in the nervous system.[1] Dysregulation of EphB2 signaling, however, is increasingly implicated in the pathophysiology of a diverse range of human diseases, from neurodegenerative disorders to various cancers. A hallmark of this system is its capacity for bidirectional signaling: "forward" signaling is transduced through the Eph receptor upon ligand binding, while "reverse" signaling is initiated through the ephrin ligand.[2][3] This complexity contributes to the context-dependent and often contradictory roles of EphB2 in disease, where it can act as both a tumor promoter and a suppressor. This guide provides a comprehensive overview of the molecular mechanisms underlying EphB2's involvement in disease, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support advanced research and therapeutic development.

The Role of EphB2 in Neurological Disorders

EphB2 is a critical mediator of synaptic function and plasticity in the central nervous system. Its interaction with key neuronal receptors and its response to pathological insults place it at the center of several neurological conditions.

Synaptic Plasticity and NMDA Receptor Regulation

EphB2 plays a pivotal role in the formation and maturation of excitatory synapses.[4] It directly interacts with the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor essential for synaptic plasticity, learning, and memory.[5][6] This interaction, which is dependent on the extracellular phosphorylation of EphB2 at tyrosine 504 (Y504), regulates the synaptic localization and function of NMDARs.[7][8] Specifically, ligand-activated EphB2 promotes the recruitment and stabilization of NMDARs at the postsynaptic density.[7][9] Mice lacking EphB2 exhibit impaired long-term potentiation (LTP), a cellular correlate of memory, and reduced synaptic NMDAR-mediated currents.[5][10] This demonstrates that EphB2 is fundamental for maintaining the machinery of synaptic plasticity.

Alzheimer's Disease (AD)

The link between EphB2 and NMDARs is central to its role in AD. Soluble amyloid-β (Aβ) oligomers, a primary neurotoxic agent in AD, bind directly to the fibronectin repeat domain of EphB2.[11][12] This interaction triggers the proteasomal degradation of EphB2, leading to its depletion in the brains of AD patients and mouse models.[12][13] The resulting loss of EphB2 impairs NMDAR function, contributing to the synaptic deficits and cognitive decline seen in AD.[12][14] Importantly, restoring EphB2 levels in the dentate gyrus of an AD mouse model has been shown to reverse synaptic and memory impairments, highlighting EphB2 as a promising therapeutic target.[12][15]

Furthermore, EphB2 activation can mitigate another hallmark of AD: tau hyperphosphorylation. Stimulation of EphB2 leads to the activation of the PI3K/Akt pathway, which in turn inhibits glycogen synthase kinase-3β (GSK-3β), a primary tau kinase.[13] This results in reduced tau phosphorylation at multiple AD-associated sites.[13]

Other Neurological Conditions

-

Pathological Pain: The EphB2-NMDAR interaction is also implicated in neuropathic pain. Following injury, EphB2 is phosphorylated, enhancing its interaction with NMDARs in the spinal cord. This upregulation contributes to the heightened pain sensitivity (mechanical hypersensitivity) observed in mouse models.[8]

-

Depression and Memory Impairment: EphB2 knockout mice display depression-like behaviors and memory deficits.[16][17] These behavioral changes are associated with increased expression of the NR2B subunit of the NMDAR and decreased levels of brain-derived neurotrophic factor (BDNF). Treatment with an NR2B antagonist reversed these effects, suggesting that EphB2 normally functions to prevent depression and memory impairment by downregulating NR2B signaling.[17]

The Dichotomous Role of EphB2 in Cancer

EphB2's role in cancer is remarkably context-dependent, acting as a tumor promoter in some malignancies and a tumor suppressor in others.[18][19] This duality is influenced by the specific cancer type, tumor stage, and the molecular background of the cancer cells.

| Cancer Type | EphB2 Expression | Primary Role | Key Signaling Pathways | Citations |

| Glioblastoma (GBM) | Upregulated | Tumor Promoter | R-Ras, HIF-2α/Paxillin | [18][19][20][21][22] |

| Colorectal (CRC) | Downregulated in late stages | Tumor Suppressor | Wnt/β-catenin | [23][24][25] |

| Prostate (PCa) | Downregulated/Mutated | Tumor Suppressor | Lipid Metabolism (DGAT1/ATGL) | [19][26][27] |

| Hepatocellular (HCC) | Upregulated | Tumor Promoter | Wnt/β-catenin (positive feedback loop) | [19][28] |

| Gastric Cancer | Upregulated | Tumor Promoter | JAK-STAT, TP53 | [18][19] |

| Cervical Cancer | Upregulated | Tumor Promoter | R-Ras, EMT | [18][19] |

EphB2 as a Tumor Promoter

In several cancers, high EphB2 expression correlates with increased invasion, metastasis, and poor prognosis.[18]

-

Glioblastoma (GBM): EphB2 is significantly overexpressed in GBM compared to normal brain tissue and is correlated with tumor grade.[19][20] Activation of EphB2 promotes glioma cell invasion and migration while reducing cell adhesion.[20][21] This is mediated, in part, by the downstream activation of R-Ras.[21] Under hypoxic conditions, a common feature of the GBM microenvironment, Hypoxia-Inducible Factor 2α (HIF-2α) stabilizes EphB2, which then promotes invasion via the focal adhesion protein paxillin.[22]

-

Hepatocellular Carcinoma (HCC): In HCC, EphB2 is highly expressed in cancer stem cells (CSCs). It participates in a positive feedback loop with the Wnt/β-catenin pathway, where TCF1 activates EphB2 expression, and EphB2 signaling further sustains β-catenin activity, thereby promoting cancer stemness and drug resistance.[19][28]

-

Angiogenesis: EphB2 on cancer cell-derived extracellular vesicles can bind to ephrin-B2 on endothelial cells, inducing reverse signaling through STAT3 to promote angiogenesis, a critical process for tumor growth.[18][29]

EphB2 as a Tumor Suppressor

Conversely, in cancers like colorectal and prostate, loss of EphB2 expression is associated with tumor progression.

-

Colorectal Cancer (CRC): In the normal intestine, EphB2 is a target of the Wnt signaling pathway and is crucial for maintaining the compartmentalization of cells along the crypt-villus axis.[30] It helps segregate proliferative cells at the base of the crypt from differentiated cells at the top.[25] A progressive loss of EphB2 expression is observed during the progression from adenoma to metastatic carcinoma.[23] This loss disrupts tissue architecture, contributing to invasion and metastasis, and correlates with poor patient outcomes.[23][24]

-

Prostate Cancer (PCa): EphB2 expression is often decreased in prostate cancer tissues, with somatic mutations occurring in about 10% of sporadic tumors.[19] Knockdown of EphB2 in prostate cancer cells increases proliferation and induces the accumulation of lipid droplets by regulating the enzymes DGAT1 and ATGL.[27] This highlights a novel tumor-suppressor function for EphB2 in regulating lipid metabolism.[27]

EphB2 as a Therapeutic Target

The aberrant expression and functional importance of EphB2 in various diseases make it an attractive therapeutic target.[18]

-

Antibody-Drug Conjugates (ADCs): In colorectal cancer models, an anti-EphB2 monoclonal antibody (2H9) that is rapidly internalized upon binding was conjugated to the cytotoxic agent monomethyl auristatin E (MMAE). This ADC specifically and effectively killed EphB2-expressing cancer cells in vitro and in vivo, suggesting that EphB2 can serve as a target for ADC therapy.[30][31]

-

Targeting Signaling Pathways: In neurological disorders, strategies aimed at increasing EphB2 expression or function could counteract Aβ-induced deficits in AD.[12] Conversely, in cancers where EphB2 is a tumor promoter, such as GBM, inhibiting its kinase activity or its downstream effectors (e.g., R-Ras) presents a viable therapeutic strategy.[18][21]

Key Experimental Protocols

The following methodologies are central to the study of EphB2 pathophysiology.

Immunohistochemistry (IHC) for EphB2 Expression

-

Objective: To visualize and quantify the expression and localization of EphB2 protein in tissue samples.

-

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a serum-free protein block (e.g., from Dako).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against EphB2 (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system, which produces a brown precipitate at the antigen site.

-

Counterstaining & Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

-

Analysis: Expression is scored based on staining intensity and the percentage of positive cells.[20][23]

-

Co-Immunoprecipitation (Co-IP) for Protein Interactions

-

Objective: To demonstrate a direct or indirect physical interaction between EphB2 and a putative binding partner (e.g., NMDAR, R-Ras).

-

Methodology:

-

Cell Lysis: Cells or tissues are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: The lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to the "bait" protein (e.g., anti-EphB2) overnight at 4°C.

-

Complex Capture: Protein A/G-agarose beads are added to capture the antibody-antigen complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-NMDAR).[8][21]

-

Transwell Invasion Assay

-

Objective: To quantify the invasive potential of cancer cells in response to EphB2 activation or inhibition.

-

Methodology:

-

Chamber Preparation: Transwell inserts with an 8-µm pore size polycarbonate membrane are coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Cancer cells (e.g., U87 glioma cells) are serum-starved, resuspended in serum-free medium, and seeded into the upper chamber of the insert. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).

-

Treatment: The cells can be treated with activating ligands (e.g., ephrin-B1/Fc) or inhibitory antibodies (anti-EphB2) in the upper chamber.

-

Incubation: The plate is incubated for 24-48 hours to allow cells to invade through the Matrigel and the membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and stained with crystal violet.

-

Analysis: The number of invading cells is counted in several microscopic fields, and the results are expressed as a percentage of the control.[20]

-

Conclusion

EphB2 is a multifaceted receptor with profound implications for human health and disease. Its role as a key regulator of synaptic plasticity through its interaction with NMDARs positions it as a central player in the pathophysiology of Alzheimer's disease and other neurological disorders. In oncology, EphB2 presents a fascinating paradox, functioning as a potent tumor promoter in malignancies like glioblastoma while acting as a crucial tumor suppressor in colorectal and prostate cancers. This context-dependent behavior underscores the complexity of Eph/ephrin signaling and highlights the need for tailored therapeutic strategies. For drug development professionals, understanding these distinct, disease-specific molecular pathways is paramount for designing effective interventions, whether the goal is to enhance EphB2 function in the brain or inhibit it in a growing tumor. Continued research into the intricate regulatory networks of EphB2 will undoubtedly unlock new avenues for treating these challenging diseases.

References

- 1. EPH receptor B2 - Wikipedia [en.wikipedia.org]

- 2. Forward signaling by EphB1/EphB2 interacting with ephrin-B ligands at the optic chiasm is required to form the ipsilateral projection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EphrinB2–EphB4 Signaling in Neurooncological Disease [mdpi.com]

- 4. sapient.bio [sapient.bio]

- 5. Kinase-independent requirement of EphB2 receptors in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 7. researchgate.net [researchgate.net]

- 8. Extracellular phosphorylation of a receptor tyrosine kinase controls synaptic localization of NMDA receptors and regulates pathological pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EphB Controls NMDA Receptor Function and Synaptic Targeting in a Subunit-Specific Manner | Journal of Neuroscience [jneurosci.org]

- 10. The receptor tyrosine kinase EphB2 regulates NMDA-dependent synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eph receptors: new players in Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reversing EphB2 depletion rescues cognitive functions in Alzheimer model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulation of EphB2 attenuates tau phosphorylation through PI3K/Akt-mediated inactivation of glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increasing the Receptor Tyrosine Kinase EphB2 Prevents Amyloid-β-induced Depletion of Cell Surface Glutamate Receptors by a Mechanism That Requires the PDZ-binding Motif of EphB2 and Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Frontiers | EphB2 Deficiency Induces Depression-Like Behaviors and Memory Impairment: Involvement of NMDA 2B Receptor Dependent Signaling [frontiersin.org]

- 17. EphB2 Deficiency Induces Depression-Like Behaviors and Memory Impairment: Involvement of NMDA 2B Receptor Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]

- 19. The Roles of EphB2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. EphB2/R-Ras Signaling Regulates Glioma Cell Adhesion, Growth, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hypoxia-induced EPHB2 promotes invasive potential of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Frontiers | Potential role of the Eph/ephrin system in colorectal cancer: emerging druggable molecular targets [frontiersin.org]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. Loss of ephrin B2 receptor (EPHB2) sets lipid rheostat by regulating proteins DGAT1 and ATGL inducing lipid droplet storage in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Eph receptor B2 (EPHB2) regulates cancer stem cell-like properties in hepatocellular carcinoma - Lim - Stem Cell Investigation [sci.amegroups.org]

- 29. researchgate.net [researchgate.net]

- 30. aacrjournals.org [aacrjournals.org]

- 31. EphB2 as a therapeutic antibody drug target for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ALW-II-49-7 in U87 Glioblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive form of primary brain cancer in adults, characterized by rapid cell proliferation, diffuse infiltration into the surrounding brain tissue, and a high rate of recurrence. The U87 MG cell line is a well-established and widely used in vitro model for studying glioblastoma biology and for the preclinical evaluation of novel therapeutic agents. The Ephrin (Eph) receptors, a family of receptor tyrosine kinases, and their corresponding ephrin ligands play critical roles in various physiological and pathological processes, including cancer. The EphB2 receptor, in particular, has been implicated in promoting glioma cell migration and invasion.[1][2][3]

ALW-II-49-7 is a potent and selective inhibitor of EphB2 kinase activity.[4] It functions as a Type II inhibitor, binding to the "DFG-out" conformation of the kinase domain, thereby locking it in an inactive state.[5] In U87 glioblastoma cells, this compound has been shown to effectively inhibit the autophosphorylation of EphB2 induced by its ligand, ephrinB1.[5] This makes this compound a valuable research tool for investigating the role of EphB2 signaling in glioblastoma progression and a potential lead compound for the development of targeted therapies.

These application notes provide detailed protocols for the use of this compound in U87 glioblastoma cells to study its effects on cell viability, migration, and the underlying signaling pathways.

Data Presentation

Table 1: Summary of this compound Activity and Recommended Experimental Parameters

| Parameter | Value | Reference |

| Target | EphB2 Kinase | [4] |

| Mechanism of Action | Type II Kinase Inhibitor ("DFG-out" conformation) | [5] |

| Cell Line | U87 MG (Human Glioblastoma) | [5] |

| Reported EC50 (Cellular) | 40 nM | |

| Effective Concentration Range (EphB2 Inhibition) | 100 nM - 1 µM | [5] |

| Recommended Treatment Time (Signaling Studies) | 1 hour | [5] |

| Recommended Treatment Time (Viability/Migration) | 24 - 72 hours | Standard Practice |

| Solubility | Soluble in DMSO | [4] |

Signaling Pathway

The EphB2 receptor, upon binding to its ligand ephrin-B1, undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote cell migration and invasion. Key downstream effectors include Focal Adhesion Kinase (FAK), the PI3K/AKT pathway, and STAT3.[6][7][8] this compound, by inhibiting EphB2 autophosphorylation, effectively blocks these downstream pathways.

Caption: this compound inhibits EphB2 signaling in glioblastoma.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in U87 glioblastoma cells.

Caption: Workflow for evaluating this compound in U87 cells.

Experimental Protocols

U87 MG Cell Culture

Materials:

-

U87 MG cell line (ATCC® HTB-14™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture U87 MG cells in T-75 flasks with complete growth medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the medium, wash the cells with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.

-

Incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a ratio of 1:3 to 1:6.

Cell Viability (MTT) Assay

Materials:

-

U87 MG cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed U87 MG cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium.[9]

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay for Cell Migration

Materials:

-

U87 MG cells

-

Complete growth medium

-

6-well cell culture plates

-

Sterile 200 µL pipette tip

-

This compound

-

Microscope with a camera

Protocol:

-

Seed U87 MG cells in 6-well plates and grow to 90-100% confluency.

-

Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.[11]

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh serum-free or low-serum (1-2%) medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).[11][12]

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the 0-hour time point.

Western Blot Analysis of EphB2 Phosphorylation

Materials:

-

U87 MG cells

-

Serum-free medium

-

This compound

-

Recombinant human ephrin-B1/Fc chimera

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein A/G agarose beads

-

Anti-EphB2 antibody (for immunoprecipitation)

-

Anti-phosphotyrosine antibody (for detection)

-

Anti-EphB2 antibody (for total protein detection)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Protocol:

-

Plate U87 MG cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with the desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle control for 1 hour.[5]

-

Stimulate the cells with ephrin-B1/Fc (e.g., 1 µg/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the lysates.

-

Incubate 500-1000 µg of protein lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-